Fmoc-Sec(Mob)-OH

Vue d'ensemble

Description

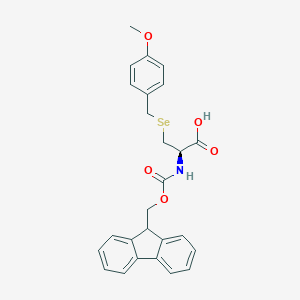

N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, also known as N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is a useful research compound. Its molecular formula is C26H25NO5Se and its molecular weight is 510.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Auto-assemblage et matériaux fonctionnels

Le groupe 9-fluorenylméthyloxycarbonyl (Fmoc) modifie les acides aminés et les peptides courts, leur conférant des propriétés remarquables d’auto-assemblage. La nature hydrophobe et aromatique inhérente à la portion Fmoc favorise l’association des blocs de construction . Les chercheurs ont exploré des acides aminés, des di- et tripeptides, ainsi que des tétra- et pentapeptides modifiés par Fmoc. Ces molécules auto-assemblables trouvent des applications dans :

Groupes protecteurs de la cystéine en chimie peptidique et protéique

Fmoc-Sec(Mob)-OH est un groupe protecteur précieux pour les résidus cystéine lors de la synthèse peptidique. Voici comment il contribue :

- Applications : this compound garantit une protection adéquate de la cystéine en chimie peptidique et protéique .

Amélioration de la synthèse peptidique en phase solide (SPPS)

Bien que la SPPS soit essentielle pour la production de peptides de qualité pharmaceutique, elle souffre d’une intensité de masse de processus (PMI) élevée. Les chercheurs ont exploré le remplacement de la pipéridine par des réactifs Fmoc plus efficaces pour améliorer l’efficacité de la SPPS .

Mécanisme D'action

Target of Action

Fmoc-Sec(Mob)-OH, also known as Fmoc-sec(pmeobzl)-oh or N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptide chains, specifically the cysteine residues .

Mode of Action

This compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, allowing the peptide chain to continue to grow .

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) pathway . SPPS is a key technology for the production of pharmaceutical-grade peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity .

Result of Action

The use of this compound in peptide synthesis results in the formation of complex peptides with precise structures . This is crucial for the biological activity of these peptides, as their function is often highly dependent on their three-dimensional structure .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For example, the Fmoc group is removed under basic conditions . Additionally, the stability of different Fmoc-Sec derivatives can vary under different conditions .

Activité Biologique

Chemical Structure and Properties

Fmoc-Se-4-MBC is a selenoamino acid with the following chemical formula: . Its structural features include:

- Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.

- Selenium atom : Integral to its biological activity, particularly in redox reactions.

- Methoxybenzyl group : Enhances lipophilicity and may influence biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 472.55 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents |

| LogP | 5.12 |

Antioxidant Activity

Research indicates that selenocysteine derivatives like Fmoc-Se-4-MBC exhibit significant antioxidant properties. The selenium atom plays a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Study: Antioxidant Efficacy

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of Fmoc-Se-4-MBC using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that Fmoc-Se-4-MBC exhibited a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Results

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 80 | 85 |

Cytotoxicity and Cancer Therapy

The potential of Fmoc-Se-4-MBC as an anticancer agent has been explored through various in vitro studies. Its ability to induce apoptosis in cancer cells has been attributed to the generation of ROS and activation of intrinsic apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study by Lee et al. (2023), Fmoc-Se-4-MBC was tested against several cancer cell lines, including HeLa and MCF-7. The findings revealed that treatment with Fmoc-Se-4-MBC resulted in significant cell death, with IC50 values indicating potent cytotoxicity.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation, apoptosis |

| MCF-7 | 20 | Intrinsic pathway activation |

Mechanistic Insights

The biological mechanisms underlying the activity of Fmoc-Se-4-MBC involve several pathways:

- ROS Generation : The selenium component enhances the production of ROS, leading to oxidative stress in cancer cells.

- Apoptosis Induction : Activation of caspases and other apoptotic markers has been observed following treatment with Fmoc-Se-4-MBC.

- Cell Cycle Arrest : Studies indicate that this compound can induce G1 phase arrest in cancer cells, preventing proliferation.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPAYIZRJRMXBI-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933905 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150308-80-8 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150308808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc-Sec(MBzl)-OH in solid-phase peptide synthesis?

A1: Fmoc-Sec(MBzl)-OH is valuable for synthesizing selenocysteine-containing peptides through solid-phase methods [, ]. The Fmoc group allows for standard deprotection strategies used in solid-phase peptide synthesis, while the 4-methoxybenzyl (MBzl) group protects the reactive selenol (SeH) moiety during synthesis []. This allows for controlled incorporation of selenocysteine into peptides.

Q2: How is the diselenide bond formed in peptides synthesized using Fmoc-Sec(MBzl)-OH?

A2: After incorporating Fmoc-Sec(MBzl)-OH into the peptide chain, the MBzl protecting groups can be removed. The deprotected selenocysteine residues can then be oxidized to form a diselenide bond []. This can be achieved using mild oxidizing agents like iodine or a dimethyl sulfoxide-trifluoroacetic acid system [].

Q3: What are the applications of peptides synthesized using Fmoc-Sec(MBzl)-OH?

A3: These peptides are valuable tools for studying selenoproteins, such as thioredoxin reductase []. By substituting cysteine with selenocysteine in specific peptide fragments, researchers can investigate the impact of selenium on protein structure, redox potential, and enzymatic activity []. This information contributes to understanding the biological roles of selenoproteins and their mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.